molecular formula C13H11NO3 B124235 methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate CAS No. 149323-67-1

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

Cat. No. B124235
M. Wt: 229.23 g/mol
InChI Key: FWTQPUKJGKHTBS-UHFFFAOYSA-N
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Description

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the empirical formula C14H13NO3 . It has a molecular weight of 243.26 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be represented by the SMILES string O=C(OC)C(C=C1)=CC=C1CN2C(C=O)=CC=C2 . The InChI key for this compound is BECUPNSFEBPTCD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

  • Electrochromic Properties : A study by Almeida et al. (2017) discussed the synthesis of a pyrrole derivative integrated with Methyl Red (MR). This derivative was used for electropolymerization, revealing enhanced electrochromic properties like chromatic contrast and switching time. These findings are significant for applications in pH sensors.

  • Synthesis of Novel Ring Systems : Koriatopoulou et al. (2008) developed a novel synthesis for the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-pyrrole-2-carbaldehyde and methyl bromoacetate. This synthesis method, detailed in their study, could be useful for the development of new pharmaceuticals and materials. (Koriatopoulou, Karousis, & Varvounis, 2008)

  • Monolayer and Copolymerization Studies : Research by Schneider et al. (2017) explored the use of 4-(pyrrol-1-yl)-benzenethiol derivatives in creating self-assembled monolayers on gold, which improved the properties of copolymerized poly(pyrrole) layers. Such advancements have implications for electronics and sensor technologies. (Schneider, Füser, Bolte, & Terfort, 2017)

  • NMR Characterization in Chemical Shift Reagents : Gianferrara et al. (2007) reported on the use of metalloporphyrins in NMR spectroscopy to unambiguously characterize the cis- and trans-isomers of meso-porphyrins. This approach is particularly relevant for analytical chemistry and drug development. (Gianferrara, Giust, Bratsos, & Alessio, 2007)

  • Regioselective Palladium-Catalyzed Functionalization : A study by Wiest et al. (2016) described the use of pyrrole as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, which is significant in the field of organic synthesis and medicinal chemistry. (Wiest, Poethig, & Bach, 2016)

  • Multicomponent Reactions for Heterocyclic Compounds : Soleimani and Zainali (2011) developed a novel four-component reaction involving 2-formylbenzoic acids, which led to efficient preparation of benzoate derivatives and isochromeno[3,4-b]pyrroles. This research highlights the potential of these compounds in drug discovery and materials science. (Soleimani & Zainali, 2011)

Safety And Hazards

This compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

methyl 4-(2-formylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQPUKJGKHTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600054
Record name Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

CAS RN

149323-67-1
Record name Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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